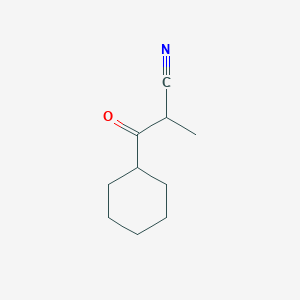

3-Cyclohexyl-2-methyl-3-oxopropanenitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

3-cyclohexyl-2-methyl-3-oxopropanenitrile |

InChI |

InChI=1S/C10H15NO/c1-8(7-11)10(12)9-5-3-2-4-6-9/h8-9H,2-6H2,1H3 |

InChI Key |

SHSPWXJZTLZDJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)C(=O)C1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclohexyl 2 Methyl 3 Oxopropanenitrile

Direct Synthetic Routes to 3-Cyclohexyl-2-methyl-3-oxopropanenitrile

The most straightforward methods for the synthesis of 3-Cyclohexyl-2-methyl-3-oxopropanenitrile involve the formation of the key carbon-carbon bond between the cyclohexylcarbonyl group and the 2-methylpropionitrile moiety. These methods typically rely on classical organic reactions such as condensation and acylation.

Condensation Reactions Involving Cyclohexyl-containing Precursors

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that can be adapted to produce β-ketonitriles. wikipedia.orglibretexts.org This reaction occurs between an ester and another carbonyl compound, or two esters, in the presence of a strong base. wikipedia.org For the synthesis of 3-Cyclohexyl-2-methyl-3-oxopropanenitrile, a crossed Claisen condensation would be employed. libretexts.org This specific transformation would involve the reaction of a cyclohexyl-containing ester, such as ethyl cyclohexanecarboxylate, with 2-methylpropionitrile.

The mechanism begins with the deprotonation of the α-carbon of 2-methylpropionitrile by a strong base, forming a nucleophilic enolate ion. libretexts.orgyoutube.com Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or potassium tert-butoxide are often used to ensure complete enolate formation and prevent side reactions with the ester. wikipedia.orgutsa.edu The resulting nitrile-stabilized carbanion then attacks the electrophilic carbonyl carbon of the cyclohexyl ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group (e.g., ethoxide) yields the target β-ketonitrile. libretexts.org To drive the reaction to completion, a stoichiometric amount of base is typically required, as the final β-ketonitrile product is more acidic than the starting nitrile and is deprotonated by the alkoxide base. libretexts.org

Table 1: Representative Conditions for Claisen-Type Condensation for β-Ketonitrile Synthesis

{

"headers": ["Nitrile Reactant", "Ester Reactant", "Base", "Solvent", "Typical Yield", "Reference"],

"rows": [

["Acetonitrile Derivatives", "Alkyl/Aryl Esters", "KOt-Bu", "THF", "30-72%", "[ utsa.edu(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-1N85ktt-Xqxjov1NiU2CIav0IRYdkR4biE1fi-TKSoXKr2uxb4MkMOOtSqOTeqoNmigzhJXTp6HB3NE-fxfp4DqJz6KEEaPgdA4yMG6ulnhineXtm3oswKodaQZuXVFVSAecD6w5_jMG1XJzoRJqGpywIIEnx4b4DB1pAA9mST_CDD2U9q0Wh8266RAMDwTNEw%3D%3D)]"],

["Propionitrile", "Ethyl Formate", "NaOEt", "Ethanol", "Moderate", "[ libretexts.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbdd9CuQGLQESxKJ1T4PxQ28T54jIP1m45D59kgWFBVLaV1OA2tDpTCo52EiNHUphoHRFSn_TC1RlvVdI5Slcs2oVegyKDLehUJLH1SUuLQ8r6v44T76qUuwYPASNp7Xa_BjRnIcRy6R-sDUl9Es0kvE1On2d0juN96Unm_HsY6gIU45p229nQB_sr2gYwD81gNjAsYU9NX3wuGk045CFzVY6bYwTGPdmpAwWbBFpgvpzrPNK1s4VMbJ85Y5MG8J8ngT6LqQ3VFaM4-dDzXFpqDcjF_YwHifxLWjTVQUVAAEpRVehDDN5MdvEh_EmBLP9FQVbvYRkZM90BbXSJ7iwzld7KPsrcunxfPNY%3D)]"],

["Alkyl Nitriles", "Unactivated Esters", "Strong Base (e.g., NaH, LDA)", "Ethereal Solvents", "High", "[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGAR7TFycIRvYbvl_gVdJJzcJRSo8U7rnP-huHIg1FWc2hK9K6FUNRp4BMEQkpkbVH47bwS8YmMe0sTDeG651P7iLgv4nUA8dj8kmncU-QPPw0RZlSZeYkVTP4AhRXXvB3dNDmcq-risXvFXlY%3D)]"]

]

}Acylation of Alkylated Acetonitriles and Propionitrile Derivatives

A more direct approach than condensation with esters is the acylation of a pre-formed nitrile anion with a highly reactive acylating agent, such as an acyl chloride. researchgate.net In this methodology, 2-methylpropionitrile is first deprotonated at the α-carbon using a strong base like lithium diisopropylamide (LDA) or sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. This generates a potent nucleophile.

This nucleophilic species is then treated with cyclohexanecarbonyl chloride. The nitrile anion attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. The subsequent expulsion of the chloride ion, an excellent leaving group, affords 3-Cyclohexyl-2-methyl-3-oxopropanenitrile. This method is often efficient and avoids the equilibrium considerations associated with Claisen condensations. researchgate.net The use of acyl chlorides generally leads to high yields under mild conditions.

Advanced and Catalytic Approaches Applicable to 3-Cyclohexyl-2-methyl-3-oxopropanenitrile Analogs

Modern synthetic chemistry has seen the development of powerful catalytic methods for the formation of β-ketonitriles. While not always directly applicable to the synthesis of the title compound itself, these methods are highly relevant for creating structurally similar analogs, particularly those with aryl or other complex substituents.

Palladium-Catalyzed Carbonylative α-Arylation Strategies for β-Ketonitriles

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. The α-arylation of nitriles, which involves coupling a nitrile enolate with an aryl halide, is a well-established method. nih.govresearchgate.neterowid.org A more advanced variant is the carbonylative α-arylation, a three-component reaction that couples a nitrile, an aryl halide, and carbon monoxide (CO) to directly form a β-ketonitrile. nih.gov

This transformation allows for the synthesis of analogs of 3-Cyclohexyl-2-methyl-3-oxopropanenitrile where the methyl group is replaced by an aryl or heteroaryl group. The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex. nih.gov Subsequent insertion of CO into the aryl-palladium bond forms a palladium-acyl intermediate. This intermediate then reacts with the nitrile enolate (formed in situ with a base), and a final reductive elimination step yields the α-aryl-β-ketonitrile product and regenerates the Pd(0) catalyst. nih.govresearchgate.net The development of specialized ligands, such as sterically hindered, electron-rich phosphines (e.g., P(t-Bu)₃) and N-heterocyclic carbenes (NHCs), has been crucial for achieving high efficiency and broad substrate scope in these reactions. nih.goverowid.org

Table 2: Key Components in Palladium-Catalyzed α-Arylation of Nitriles

{

"headers": ["Component", "Role/Examples", "Reference"],

"rows": [

["Palladium Precursor", "Pd(OAc)₂, [Pd(dba)₂]", "[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFKzF5FIcNhG2cGctT3YM0i4XqSVRDm8WVizUIF8FO5HXspA8PBqd4mTHT5WT6fuLm0N6wQbI6jV8IxcGiqPKreT0Ga7ZHfe9-dznU3MzwIlQijyafTJTsp5Pat0Xhd2dq76p93)]"],

["Ligand", "BINAP, DPPP, P(t-Bu)₃, N-Heterocyclic Carbenes", "[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG6725a6MTK-GbsZyuPGz8U-u9rLbxXUFqT-IXi7EZ-NQ_PYelXTtaH3hEc3N03GWe_9EKCDL4KvmIAMsYVdH--93qL4AqO_JQ9gzVRBZXeQuGwpIU5PqTtZMVELdTSwAsQ-f8q)][ erowid.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHYR3CWDTqLcYEmsVwGFc0QJS1lVmgympl5oPIFjb-R0u-4dlB58a07rEOWX6dZ29wYWkNPfZbcHBHHCUdcrqT203PIlSc-vO5NXPzZfHDDp0dYfoF2I5PC2I_-T0TKgEmJjCJvPyNl4McfoRnp_4_Kc3pOWFEj9MaRmwMf3EAMU3YCgZrpLGdKHVrthk3-sQ%3D%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFKzF5FIcNhG2cGctT3YM0i4XqSVRDm8WVizUIF8FO5HXspA8PBqd4mTHT5WT6fuLm0N6wQbI6jV8IxcGiqPKreT0Ga7ZHfe9-dznU3MzwIlQijyafTJTsp5Pat0Xhd2dq76p93)]"],

["Aryl Source", "Aryl Halides (Iodides, Bromides, Chlorides)", "[ organic-chemistry.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEY798yZlHRmPRwOFirv3oHmVqArMm4GHE8t45gXvZgPF261mybVsnPe-dhepZbMli2IRb8kVJbkztNuAcKAYLJ0I2VqIwlFsyWgFlW7BkRfGhQpIOs0xLCTf_OStmZ_pZVt031i61CT3k0kzHlILM6hmi6KzBy_4wqYtHBN4OhhPLgsnMupg%3D%3D)]"],

["Base", "NaH, K₃PO₄, LiHMDS", "[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG6725a6MTK-GbsZyuPGz8U-u9rLbxXUFqT-IXi7EZ-NQ_PYelXTtaH3hEc3N03GWe_9EKCDL4KvmIAMsYVdH--93qL4AqO_JQ9gzVRBZXeQuGwpIU5PqTtZMVELdTSwAsQ-f8q)][ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFFhFxdv6GcvEfE8x2qQ9sFxnhD_YYLE6eOlYilRUmEFz3yjhsL8H49hsa7N4Qm_OK5x-tYcB6Ezw21dBaA6pmr6TZiu4RNx5UDJKvD4Erh8qpioTpfO8nYBzJYToIrYZii7Hzc1e-9jb_5yeRVrttK2gVdMY3tdW9m4ANa)]"]

]

}Other Metal-Mediated Transformations in β-Ketonitrile Formation

Beyond palladium, other transition metals have been shown to effectively catalyze reactions for the synthesis of β-ketonitriles and their derivatives. Rhodium catalysts, for instance, have been employed in the addition of aryl boronic acids to malononitriles to create β-ketonitriles bearing a quaternary carbon at the α-position. bohrium.com Rhodium(III)-catalyzed annulation reactions using β-ketonitriles as reactants have also been developed to synthesize complex heterocyclic structures. nih.gov

Ruthenium complexes have been utilized in tandem reactions, such as the conversion of β-ketonitriles into β-hydroxyamides through a one-pot hydration and transfer hydrogenation process in water. acs.org Additionally, metal-free approaches are gaining prominence. For example, the reaction of amides with acetonitrile (B52724) in the presence of a strong base like LiHMDS can produce β-ketonitriles without the need for a transition metal catalyst. rsc.orgbohrium.com Another novel metal-free method involves the N-heterocyclic carbene (NHC)-catalyzed radical coupling of aldehydes with azobis(isobutyronitrile) (AIBN) to afford β-ketonitriles with α-quaternary centers. acs.org

Strategies for Stereoselective Synthesis of Chiral Derivatives of 3-Cyclohexyl-2-methyl-3-oxopropanenitrile

The creation of chiral molecules, particularly those containing quaternary stereocenters, is a significant challenge in organic synthesis. nih.govnih.govnih.gov The α-carbon of 3-Cyclohexyl-2-methyl-3-oxopropanenitrile is a quaternary center, and if different substituents were present in place of the two methyl groups (in a conceptual precursor), this center would be chiral. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound, a critical consideration in fields like pharmaceuticals. numberanalytics.com

Strategies to achieve stereoselective synthesis of chiral analogs of the title compound generally fall into two categories: chiral auxiliary-based methods and catalytic asymmetric synthesis. In the former, a chiral auxiliary is temporarily attached to the nitrile substrate, directing a subsequent alkylation or acylation reaction to occur from a specific face, thereby controlling the stereochemistry. researchgate.net The auxiliary is then removed to reveal the enantiomerically enriched product.

More recently, catalytic asymmetric synthesis has become the preferred approach. numberanalytics.comfrontiersin.org This involves using a small amount of a chiral catalyst to induce enantioselectivity. For the synthesis of chiral β-ketonitriles, this could involve the asymmetric alkylation of a β-ketonitrile precursor using a chiral phase-transfer catalyst or an organocatalyst. psu.eduresearchgate.net Chiral Lewis acids or Brønsted acids can activate the substrates and create a chiral environment for the reaction. frontiersin.org For example, an enantioselective protonation of a keteniminate intermediate derived from the nitrile could establish the chiral quaternary center. The development of N-heterocyclic carbene (NHC) catalysts has also opened new avenues for asymmetric reactions. frontiersin.org These strategies are at the forefront of synthetic research and could be applied to generate chiral derivatives of 3-Cyclohexyl-2-methyl-3-oxopropanenitrile.

Chemical Reactivity and Transformations of 3 Cyclohexyl 2 Methyl 3 Oxopropanenitrile

Reactivity of the α-Methyl-β-Ketonitrile Moiety

The α-methyl-β-ketonitrile core of 3-Cyclohexyl-2-methyl-3-oxopropanenitrile is a highly functionalized region of the molecule, making it susceptible to a range of chemical reactions. The electron-withdrawing nature of both the carbonyl and nitrile groups significantly influences the reactivity of the adjacent α-carbon and its methyl substituent.

The carbonyl group in 3-Cyclohexyl-2-methyl-3-oxopropanenitrile is an electrophilic center and is susceptible to nucleophilic attack. libretexts.org This reaction typically proceeds via the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reactions. libretexts.org The presence of the bulky cyclohexyl group may sterically hinder the approach of nucleophiles to some extent, potentially influencing reaction rates and stereoselectivity compared to unhindered ketones.

Common nucleophilic addition reactions at the carbonyl group include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Grignard and Organolithium Reagents: Addition of organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) leads to the formation of tertiary alcohols after an aqueous workup. chemistrysteps.com

Wittig Reaction: The carbonyl group can be converted to an alkene through a reaction with a phosphonium ylide (a Wittig reagent).

Cyanohydrin Formation: In the presence of a cyanide source, a cyanohydrin can be formed, although the existing nitrile functionality might lead to competitive reactions.

The hydrogen atom on the α-carbon of 3-Cyclohexyl-2-methyl-3-oxopropanenitrile is acidic due to the electron-withdrawing effects of the adjacent carbonyl and nitrile groups, which stabilize the resulting carbanion (enolate). This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. libretexts.org The presence of the α-methyl group means that this is a tertiary carbon, and the acidity will be slightly less than that of a corresponding secondary carbon in a non-methylated β-ketonitrile.

Key C-C bond-forming reactions involving the acidic α-hydrogen include:

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide in an SN2 reaction. libretexts.org The choice of base and reaction conditions is crucial to control the extent of alkylation and prevent side reactions. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete enolate formation. youtube.comyoutube.com

Aldol and Claisen Condensations: The enolate can act as a nucleophile in aldol-type reactions with aldehydes or ketones, and in Claisen-type condensations with esters. These reactions lead to the formation of β-hydroxy ketonitriles or β-dicarbonyl compounds, respectively.

The nitrile group in 3-Cyclohexyl-2-methyl-3-oxopropanenitrile is a versatile functional group that can be converted into several other functionalities. researchgate.net

Common transformations of the nitrile group include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. chemistrysteps.com This process typically proceeds through an amide intermediate.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com

Addition of Organometallic Reagents: Grignard and organolithium reagents can add to the nitrile carbon to form an intermediate imine anion, which upon hydrolysis yields a ketone. libretexts.org

Cyclization Reactions and Heterocycle Formation

The 1,3-dicarbonyl-like nature of the β-ketonitrile moiety makes 3-Cyclohexyl-2-methyl-3-oxopropanenitrile an excellent precursor for the synthesis of various heterocyclic compounds. These reactions often proceed through a condensation reaction followed by an intramolecular cyclization.

The reaction of β-ketonitriles with hydrazines is a well-established and versatile method for the synthesis of 5-aminopyrazoles. beilstein-journals.orgnih.gov The reaction mechanism involves an initial nucleophilic attack of one of the hydrazine's nitrogen atoms on the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. chim.it This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the carbon of the nitrile group, leading to the formation of the 5-aminopyrazole ring. beilstein-journals.orgnih.gov

In the case of 3-Cyclohexyl-2-methyl-3-oxopropanenitrile, the reaction with hydrazine would be expected to yield 5-amino-3-cyclohexyl-4-methyl-1H-pyrazole. The use of substituted hydrazines would lead to N-substituted pyrazole derivatives.

| Reactant 1 | Reactant 2 | Product | Heterocycle Formed |

| 3-Cyclohexyl-2-methyl-3-oxopropanenitrile | Hydrazine | 5-amino-3-cyclohexyl-4-methyl-1H-pyrazole | Pyrazole |

| 3-Cyclohexyl-2-methyl-3-oxopropanenitrile | Substituted Hydrazine | N-substituted 5-amino-3-cyclohexyl-4-methylpyrazole | Pyrazole |

Similar to the synthesis of pyrazoles, 3-Cyclohexyl-2-methyl-3-oxopropanenitrile can serve as a precursor for the synthesis of isoxazole derivatives. The reaction with hydroxylamine (NH₂OH) is a common method for the formation of isoxazoles from 1,3-dicarbonyl compounds and their analogs. researchgate.net The reaction proceeds through a similar mechanism involving the initial formation of an oxime at the carbonyl group, followed by an intramolecular cyclization onto the nitrile carbon. This would result in the formation of a 5-amino-3-cyclohexyl-4-methylisoxazole.

| Reactant 1 | Reactant 2 | Product | Heterocycle Formed |

| 3-Cyclohexyl-2-methyl-3-oxopropanenitrile | Hydroxylamine | 5-amino-3-cyclohexyl-4-methylisoxazole | Isoxazole |

Oxidative Cyclizations Leading to Dihydrofurans and Related Heterocycles

While specific examples of oxidative cyclization of 3-Cyclohexyl-2-methyl-3-oxopropanenitrile are not extensively documented, the general reactivity of β-ketonitriles suggests that they can serve as precursors to highly substituted dihydrofuran derivatives. These reactions typically proceed through the formation of an enolate intermediate, which can then undergo cyclization. One potential pathway involves a tandem condensation-Michael addition-O-cyclization process. For instance, in a one-pot, three-component reaction, a β-ketonitrile can react with an aromatic aldehyde and a suitable coupling partner, leading to the formation of three new bonds (two C-C and one C-O) and yielding a dihydrofuran scaffold mdpi.com.

Another plausible approach is through an intramolecular cyclization following a modification of the starting material. For example, introduction of a leaving group at a suitable position on the cyclohexyl ring or the α-methyl group could facilitate a subsequent intramolecular nucleophilic attack from the enolate oxygen, leading to the formation of a dihydrofuran ring system.

| Reactants | Reaction Conditions | Product | Notes |

|---|---|---|---|

| 3-Cyclohexyl-2-methyl-3-oxopropanenitrile, Aromatic Aldehyde, Imidazolium Salt | Base, Solvent (e.g., Ethanol) | Substituted Dihydrofuran | Hypothetical reaction based on known reactivity of β-ketonitriles. The reaction proceeds via a tandem condensation-Michael addition-O-cyclization. |

Annulation Reactions for Fused Heterocyclic Systems (e.g., thiophenes, pyridones, imidazo[1,2-a]pyridines)

The activated methylene (B1212753) group in 3-Cyclohexyl-2-methyl-3-oxopropanenitrile makes it a suitable substrate for various annulation reactions to form fused heterocyclic systems.

Thiophenes: The Gewald reaction is a well-established method for the synthesis of 2-aminothiophenes from α-cyano ketones. nih.govresearchgate.netwikipedia.orgsemanticscholar.org This multicomponent reaction involves the condensation of a ketone (in this case, the cyclohexyl ketone moiety is part of the substrate), a compound with an activated methylene group (the α-cyano-α-methyl portion), and elemental sulfur in the presence of a base. nih.govwikipedia.orgsemanticscholar.org It is highly probable that 3-Cyclohexyl-2-methyl-3-oxopropanenitrile would undergo the Gewald reaction to yield a highly substituted aminothiophene fused to the cyclohexyl ring.

| Reactants | Reaction Conditions | Product | Reaction Type |

|---|---|---|---|

| 3-Cyclohexyl-2-methyl-3-oxopropanenitrile, Elemental Sulfur | Base (e.g., Morpholine, Triethylamine), Solvent (e.g., Ethanol, DMF) | 2-Amino-3-cyano-3a-methyl-3a,4,5,6,7,8-hexahydro-2H-cyclohepta[b]thiophene | Gewald Reaction |

Pyridones: Substituted 2-pyridones can be synthesized from β-ketonitriles through condensation reactions with various partners. For example, a three-component reaction of a β-ketonitrile, an aldehyde, and a secondary amine can lead to the formation of a substituted pyridone. The reaction likely proceeds through an initial Knoevenagel condensation followed by cyclization and subsequent aromatization. Several synthetic protocols for 2-pyridones from β-ketonitriles have been reported, highlighting the versatility of this approach. mdpi.comnih.govorganic-chemistry.orgsemanticscholar.org

Imidazo[1,2-a]pyridines: The direct synthesis of imidazo[1,2-a]pyridines from β-ketonitriles is not a standard transformation. The common routes to this scaffold often involve the reaction of 2-aminopyridines with α-haloketones or related synthons. organic-chemistry.orgnih.govsemanticscholar.orgmdpi.com To utilize 3-Cyclohexyl-2-methyl-3-oxopropanenitrile for the synthesis of an imidazo[1,2-a]pyridine, it would likely need to be converted into a suitable precursor, for instance, by first forming a 2-aminopyridine derivative through a series of reactions.

Cross-Coupling and Functionalization Strategies

Derivatization at the Cyclohexyl Ring

The cyclohexyl ring of 3-Cyclohexyl-2-methyl-3-oxopropanenitrile offers several sites for functionalization.

Halogenation: The α-position to the ketone is susceptible to halogenation under both acidic and basic conditions. thermofisher.comaklectures.com In acidic media, the reaction proceeds through an enol intermediate, while in basic conditions, an enolate is the reactive species. thermofisher.comaklectures.com This would introduce a halogen atom at the 2-position of the cyclohexyl ring.

Oxidation: The cyclohexyl group can undergo oxidation to introduce further functionality. Catalytic oxidation can lead to the formation of cyclohexenone derivatives. For example, various catalysts have been employed for the aerobic oxidation of cyclohexene to 2-cyclohexen-1-one, and similar principles could be applied to the saturated cyclohexyl ring of the target molecule, potentially yielding an α,β-unsaturated ketone. mdpi.comorientjchem.org

| Reaction | Reagents | Potential Product | Notes |

|---|---|---|---|

| α-Halogenation | Br2, Acetic Acid | 3-(2-Bromocyclohexyl)-2-methyl-3-oxopropanenitrile | Reaction proceeds via an enol intermediate. |

| Catalytic Oxidation | O2, Metal Catalyst (e.g., Co, Pt) | 3-(2-Oxocyclohexyl)-2-methyl-3-oxopropanenitrile or 3-(Cyclohex-2-en-1-yl)-2-methyl-3-oxopropanenitrile | The specific product would depend on the catalyst and reaction conditions. |

Functionalization at the α-Methyl Group

The presence of the α-methyl group offers opportunities for further functionalization at this position.

Alkylation: The α-proton on the methyl group is acidic due to the adjacent ketone and nitrile groups, allowing for deprotonation to form a carbanion. This carbanion can then be alkylated with various electrophiles, such as alkyl halides, to introduce a second substituent at the α-position. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is typically required for this transformation. youtube.comorganicreactions.orgnih.govresearchgate.net

Condensation Reactions: The activated α-methyl group can participate in condensation reactions, such as the Knoevenagel condensation, with aldehydes or ketones. mdpi.comthermofisher.comaklectures.comsigmaaldrich.com This would lead to the formation of a new carbon-carbon double bond and extend the carbon skeleton of the molecule.

Reductions and Oxidations of the Ketone and Nitrile Functionalities

The ketone and nitrile groups in 3-Cyclohexyl-2-methyl-3-oxopropanenitrile can undergo various reduction and oxidation reactions.

Reductions:

Ketone Reduction: The ketone functionality can be selectively reduced to a secondary alcohol using various reducing agents. Catalytic transfer hydrogenation is a powerful method for the asymmetric reduction of β-keto carbonitriles, yielding β-hydroxy carbonitriles with high enantioselectivity. nih.govacs.orgorganic-chemistry.orgorganic-chemistry.orgnih.gov Other chemoselective reducing agents, such as sodium borohydride in the presence of cerium(III) chloride (Luche reduction), can also be employed to favor the reduction of the ketone over other reducible functional groups. libretexts.org

Nitrile Reduction: The nitrile group can be reduced to a primary amine using stronger reducing agents like lithium aluminum hydride or through catalytic hydrogenation under more forcing conditions. google.comorganic-chemistry.orgwikipedia.orgdundee.ac.uk Selective reduction of the nitrile in the presence of a ketone can be challenging but may be achieved using specific catalytic systems.

| Functional Group | Reaction | Reagents | Product |

|---|---|---|---|

| Ketone | Selective Reduction | NaBH4, CeCl3 or Catalytic Transfer Hydrogenation | 3-Cyclohexyl-3-hydroxy-2-methylpropanenitrile |

| Nitrile | Reduction | LiAlH4 or H2, Raney Ni | 3-Cyclohexyl-2-(aminomethyl)-3-oxobutane |

Oxidations:

Baeyer-Villiger Oxidation: The cyclohexyl ketone can undergo a Baeyer-Villiger oxidation, where a peroxy acid is used to insert an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone (a cyclic ester). organic-chemistry.orgwikipedia.orgchemistrysteps.comorganicchemistrytutor.com The regioselectivity of this reaction is predictable, with the more substituted carbon atom typically migrating.

Advanced Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

High-resolution NMR spectroscopy is the foremost technique for determining the detailed covalent structure and relative stereochemistry of 3-Cyclohexyl-2-methyl-3-oxopropanenitrile. The molecule possesses a single chiral center at the C2 position, and NMR can elucidate the connectivity and spatial relationships of the atoms surrounding this center.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The methine proton on the cyclohexyl ring (C1') would appear as a multiplet, significantly downfield due to the deshielding effect of the adjacent carbonyl group. The chiral methine proton at C2 is anticipated to be a quartet, coupling with the three protons of the C2-methyl group. The methylene (B1212753) protons at the Cα position in the cyclohexyl ring will be diastereotopic, leading to complex multiplets.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms. The most downfield signal would correspond to the carbonyl carbon (C3) due to its significant deshielding. The nitrile carbon (C1) also appears in a characteristic downfield region, though upfield from the carbonyl. The chiral C2 carbon, the C2-methyl carbon, and the six distinct carbons of the cyclohexyl ring would all be resolved.

Stereochemical and Regiochemical Assignment: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm proton-proton and proton-carbon connectivities, respectively. The crucial stereochemical assignment can be investigated using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). By observing through-space correlations between the C2-methyl protons and the C1' proton of the cyclohexyl ring, the relative orientation of these groups can be determined, providing insight into the molecule's preferred conformation and relative stereochemistry.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Predicted ¹H NMR Data (CDCl₃, 500 MHz) | Predicted ¹³C NMR Data (CDCl₃, 125 MHz) | |||

|---|---|---|---|---|

| Atom Position | Predicted δ (ppm) | Predicted Multiplicity | Atom Position | Predicted δ (ppm) |

| H2 | 3.6 - 3.8 | quartet (q) | C3 (C=O) | ~205 |

| H1' (Cyclohexyl) | 2.8 - 3.0 | multiplet (m) | C1 (C≡N) | ~115 |

| Cyclohexyl (axial/equatorial) | 1.1 - 2.0 | multiplets (m) | C1' (Cyclohexyl) | ~50 |

| CH₃ (at C2) | 1.4 - 1.6 | doublet (d) | C2 | ~35 |

| Cyclohexyl (C2'/C6') | ~28 | |||

| Cyclohexyl (C3'/C5') | ~26 | |||

| Cyclohexyl (C4') | ~25.5 | |||

| CH₃ (at C2) | ~15 |

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Advanced mass spectrometry techniques are indispensable for confirming the molecular formula and probing the molecule's structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. For 3-Cyclohexyl-2-methyl-3-oxopropanenitrile, the molecular formula is C₁₀H₁₅NO. HRMS would be used to measure the exact mass of the molecular ion (e.g., [M+H]⁺), which must match the theoretical calculated mass to within a very small tolerance (typically < 5 ppm). This analysis unequivocally confirms the elemental composition. missouri.eduresearchgate.netnih.gov The theoretical monoisotopic mass for C₁₀H₁₅NO is 165.115364 Da. sisweb.comepfl.ch

Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves isolating the molecular ion and inducing fragmentation to produce a characteristic pattern of daughter ions. The fragmentation of β-ketonitriles is often dominated by cleavage adjacent to the carbonyl group (alpha-cleavage). libretexts.orglibretexts.orgyoutube.comyoutube.com The most likely fragmentation pathways for this molecule would include:

Loss of the cyclohexyl group: Cleavage of the bond between the carbonyl carbon and the cyclohexyl ring would result in a stable cyclohexyl radical (not detected) and a charged acylium ion fragment.

Loss of the cyanomethyl group: Cleavage on the other side of the carbonyl could lead to the loss of the •CH(CH₃)CN radical.

Ring fragmentation: The cyclohexyl ring itself could undergo fragmentation, leading to characteristic losses of smaller alkyl fragments.

Analyzing these fragmentation patterns provides powerful corroborating evidence for the proposed molecular structure. pressbooks.pubwikipedia.org

Predicted HRMS and Major MS/MS Fragments

| Ion/Fragment | Molecular Formula | Predicted Exact Mass (m/z) | Description |

|---|---|---|---|

| [M]⁺ | C₁₀H₁₅NO | 165.1154 | Molecular Ion |

| [M - C₆H₁₁]⁺ | C₄H₄NO | 82.0293 | Loss of cyclohexyl radical via alpha-cleavage |

| [C₆H₁₁CO]⁺ | C₇H₁₁O | 111.0810 | Cyclohexylcarbonyl cation from alternative alpha-cleavage |

| [C₆H₁₁]⁺ | C₆H₁₁ | 83.0861 | Cyclohexyl cation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the specific functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands that confirm the presence of the key functional groups. vscht.czmsu.edu

C≡N Stretch: A sharp, medium-to-strong intensity band is predicted in the range of 2240–2260 cm⁻¹ for the nitrile group. libretexts.orglibretexts.org

C=O Stretch: A very strong, sharp absorption is expected around 1715 cm⁻¹ for the saturated ketone carbonyl group. vscht.czlibretexts.org

C-H Stretch: A series of bands between 2850–2950 cm⁻¹ will correspond to the C-H stretching vibrations of the cyclohexyl and methyl groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The nitrile (C≡N) triple bond, being highly polarizable, is expected to produce a strong and distinct signal in the 2240–2260 cm⁻¹ region, making it an excellent reporter group in Raman analysis. morressier.comacs.orgias.ac.in The carbonyl (C=O) stretch will also be visible but is often less intense in Raman spectra compared to IR. The symmetric C-H stretching and bending modes of the aliphatic portions of the molecule will also give rise to characteristic Raman signals.

Predicted Vibrational Spectroscopy Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Aliphatic C-H | Stretching | 2850 - 2950 | Strong | Strong |

| Nitrile (C≡N) | Stretching | 2240 - 2260 | Medium, Sharp | Strong, Sharp |

| Ketone (C=O) | Stretching | 1710 - 1720 | Very Strong, Sharp | Medium |

| Aliphatic C-H | Bending | 1350 - 1470 | Medium | Medium |

X-ray Diffraction Analysis of Crystalline Derivatives

Single-crystal X-ray diffraction is the ultimate technique for determining the precise three-dimensional structure of a molecule, including absolute stereochemistry. wikipedia.orglibretexts.org This method requires the molecule to be in a well-ordered, single-crystalline form.

For 3-Cyclohexyl-2-methyl-3-oxopropanenitrile, which may be an oil or a low-melting solid at room temperature, obtaining a suitable crystal for analysis could be the primary challenge. If the compound does not readily crystallize, a common strategy is to prepare a crystalline derivative.

The analysis of a suitable crystal would provide a wealth of information, including:

Unambiguous Connectivity: It would confirm the atomic connections established by NMR.

Precise Bond Lengths and Angles: High-precision measurements of all bond lengths and angles would be obtained.

Conformation: The exact solid-state conformation of the molecule, including the chair conformation of the cyclohexyl ring and the relative orientation of the substituents, would be revealed.

Absolute Configuration: For a chiral crystal, using anomalous dispersion techniques, X-ray crystallography can definitively determine the absolute configuration (R or S) at the C2 stereocenter, which is not possible with NMR alone. nih.govacs.orgresearchgate.net

While no crystal structure data is currently available for this specific compound, this methodology represents the gold standard for its complete and unequivocal structural elucidation.

Computational and Mechanistic Studies

Quantum Chemical Investigations on Electronic Structure and Reactivity of 3-Cyclohexyl-2-methyl-3-oxopropanenitrile

Quantum chemical calculations are a powerful tool for understanding the intrinsic properties of a molecule. For 3-Cyclohexyl-2-methyl-3-oxopropanenitrile, these investigations would provide fundamental insights into its electronic characteristics and potential reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

A hypothetical FMO analysis of 3-Cyclohexyl-2-methyl-3-oxopropanenitrile would likely reveal the distribution of these orbitals. The HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group, indicating these as potential sites for electrophilic attack. Conversely, the LUMO would likely be centered on the electron-deficient carbonyl carbon and the nitrile carbon, suggesting these as sites for nucleophilic attack. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability and chemical reactivity.

Hypothetical Frontier Molecular Orbital Data for 3-Cyclohexyl-2-methyl-3-oxopropanenitrile

| Molecular Orbital | Energy (eV) | Probable Localization |

|---|---|---|

| HOMO | (Calculated Value) | Carbonyl Oxygen, Nitrile Nitrogen |

| LUMO | (Calculated Value) | Carbonyl Carbon, Nitrile Carbon |

Note: The values in this table are hypothetical and would require actual quantum chemical calculations to be determined.

Charge Distribution and Electrostatic Potential Maps

Analysis of the charge distribution and the generation of a Molecular Electrostatic Potential (MEP) map would offer a visual representation of the electronic landscape of 3-Cyclohexyl-2-methyl-3-oxopropanenitrile.

The MEP map would illustrate regions of negative electrostatic potential (typically colored in shades of red) and positive electrostatic potential (colored in shades of blue). For this molecule, the negative regions would be anticipated around the electronegative oxygen and nitrogen atoms, signifying areas susceptible to electrophilic interaction. The positive regions would likely be found around the hydrogen atoms and the cyclohexyl group, indicating potential sites for nucleophilic interaction. This analysis complements the FMO theory in predicting reactive sites.

Reaction Mechanism Elucidation using Advanced Computational Chemistry Approaches

Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

Transition State Analysis and Reaction Pathways

To understand the mechanisms of reactions involving 3-Cyclohexyl-2-methyl-3-oxopropanenitrile, transition state theory coupled with computational methods would be employed. This would involve locating the transition state structures for potential reactions, which are the highest energy points along the reaction coordinate.

For instance, in a potential hydrolysis reaction, computational analysis could elucidate the pathway of water attacking the carbonyl or nitrile carbon, mapping out the complete energy profile of the reaction. The geometry of the transition state would reveal the precise arrangement of atoms at the point of maximum energy, providing crucial information about the reaction mechanism.

Energy Profiles and Rate-Determining Steps

By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. This profile would be essential in determining the feasibility of a proposed reaction pathway and identifying the rate-determining step, which is the step with the highest activation energy.

Hypothetical Energy Profile Data for a Reaction of 3-Cyclohexyl-2-methyl-3-oxopropanenitrile

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0 |

| Transition State 1 | (Calculated Value) |

| Intermediate | (Calculated Value) |

| Transition State 2 | (Calculated Value) |

Note: The values in this table are hypothetical and would be specific to a particular reaction being studied.

Conformation Analysis and Molecular Dynamics Simulations of 3-Cyclohexyl-2-methyl-3-oxopropanenitrile and its Derivatives

The three-dimensional structure and dynamic behavior of 3-Cyclohexyl-2-methyl-3-oxopropanenitrile are crucial to its properties and reactivity.

A conformational analysis would identify the most stable spatial arrangements of the molecule. This would involve exploring the potential energy surface by rotating the single bonds, particularly the bond connecting the cyclohexyl ring to the carbonyl group and the bond between the carbonyl carbon and the adjacent chiral center. This analysis would reveal the preferred conformations and the energy barriers between them.

Ligand-Receptor Interaction Modeling for Derivatives in Chemical Probe Design

The design of potent and selective chemical probes is fundamental to elucidating the function of biological targets. Computational and mechanistic studies, specifically ligand-receptor interaction modeling, play a pivotal role in the rational design of derivatives of lead compounds like 3-Cyclohexyl-2-methyl-3-oxopropanenitrile. These in silico methods allow for the prediction of binding affinities and modes, guiding the synthesis of novel probes with enhanced properties.

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. rsc.org This method is instrumental in structure-based drug and probe design, as it helps to understand the binding conformation of small molecules within the active site of a target protein. rsc.org For derivatives of 3-Cyclohexyl-2-methyl-3-oxopropanenitrile, docking studies can elucidate how modifications to the cyclohexyl, methyl, or nitrile groups affect the interaction with a target's binding pocket. The cyclohexyl group, for instance, is a common moiety in drug discovery, valued for its three-dimensional structure which can offer more contact points with a target protein compared to a flat phenyl group. pharmablock.com It can also act as a bioisostere for a t-butyl group, potentially fitting into deeper hydrophilic pockets on a protein. pharmablock.com

The primary goal of these modeling studies is to accurately predict how chemical probes interact with their protein targets and to forecast their binding affinities, often expressed as dissociation constants (KD) or inhibitory constants (Ki). rsc.org The binding energies calculated from docking simulations provide a quantitative measure of the stability of the ligand-receptor complex. For example, in studies of 2-(cyclohexylamino)thiazol-4(5H)-one derivatives, calculated binding energies ranged from -6.8 to -8.8 kcal/mol, indicating favorable interactions with the target protein. mdpi.com

Table 1: Illustrative Molecular Docking Results for Hypothetical Derivatives of 3-Cyclohexyl-2-methyl-3-oxopropanenitrile

| Derivative | Modification | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Parent Compound | 3-Cyclohexyl-2-methyl-3-oxopropanenitrile | -7.5 | Tyr234, Phe345, Leu456 |

| Derivative A | Hydroxylation of cyclohexyl ring | -8.2 | Tyr234, Phe345, Leu456, Ser230 (H-bond) |

| Derivative B | Replacement of cyclohexyl with phenyl | -6.9 | Tyr234, Phe345 |

| Derivative C | Replacement of methyl with ethyl | -7.8 | Tyr234, Phe345, Leu456, Val457 |

Note: This table is for illustrative purposes to demonstrate the type of data generated from molecular docking studies and does not represent actual experimental results.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. QSAR models correlate the biological activity of a series of compounds with their physicochemical properties or structural features. mdpi.com By developing a QSAR model for derivatives of 3-Cyclohexyl-2-methyl-3-oxopropanenitrile, it is possible to predict the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction. mdpi.com While docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of the complex over time and highlight key conformational changes in both the ligand and the receptor upon binding. mdpi.com This information is crucial for understanding the mechanism of action and for designing probes with improved residence time on the target.

The insights gained from these computational models are invaluable for the design of chemical probes. For instance, if modeling suggests that a specific hydroxylated derivative of the cyclohexyl ring forms a critical hydrogen bond with a key residue in the active site, this information can guide the synthesis of a new series of probes with enhanced potency and selectivity. mdpi.com The ultimate aim is to develop chemical probes that are not only potent and selective but also possess the necessary physicochemical properties for use in cellular and in vivo studies.

Future Research Perspectives

Innovations in Green and Sustainable Synthetic Routes for 3-Cyclohexyl-2-methyl-3-oxopropanenitrile

The chemical industry's increasing focus on sustainability necessitates the development of environmentally benign synthetic methods. Future research on 3-Cyclohexyl-2-methyl-3-oxopropanenitrile will likely prioritize the discovery and optimization of green and sustainable synthetic routes.

Current research in the broader field of β-ketonitrile synthesis has highlighted several promising strategies that could be adapted for the target molecule. These include the use of inexpensive and readily available reagents, the development of transition-metal-free catalytic systems, and the exploration of biocatalytic methods. For instance, the acylation of nitrile anions using non-toxic and economical bases represents a viable green alternative to traditional methods.

Furthermore, the principles of atom economy and waste reduction will be central to these innovations. The use of sustainable solvents, or even solvent-free reaction conditions, will be a key area of investigation. Continuous flow chemistry also presents a significant opportunity for the sustainable production of 3-Cyclohexyl-2-methyl-3-oxopropanenitrile, offering advantages such as improved reaction control, enhanced safety, and easier scalability. Biocatalysis, employing enzymes like aldoxime dehydratases, offers a particularly attractive green approach, potentially enabling the synthesis under mild, aqueous conditions.

| Green Synthesis Strategy | Potential Advantages for 3-Cyclohexyl-2-methyl-3-oxopropanenitrile Synthesis |

| Transition-Metal-Free Catalysis | Reduces reliance on expensive and potentially toxic heavy metals. |

| Biocatalysis (e.g., Aldoxime Dehydratases) | Enables synthesis under mild, aqueous conditions with high selectivity. |

| Use of Sustainable Solvents | Minimizes the environmental impact associated with volatile organic compounds. |

| Continuous Flow Chemistry | Improves reaction efficiency, safety, and scalability. |

| Atom-Economical Reagents | Maximizes the incorporation of starting material atoms into the final product, reducing waste. |

Exploration of Undiscovered Reactivity Modes and Novel Transformations

As a β-ketonitrile, 3-Cyclohexyl-2-methyl-3-oxopropanenitrile possesses a rich chemical scaffold ripe for the discovery of new reactivity patterns and synthetic transformations. The presence of a ketone, a nitrile, and an α-methylated stereocenter provides multiple sites for chemical manipulation.

Future research is expected to move beyond known reactions of β-ketonitriles to uncover novel transformations. This could involve exploring its potential in multicomponent reactions to rapidly build molecular complexity. The unique steric and electronic properties conferred by the cyclohexyl and methyl groups may lead to unexpected reactivity and selectivity in comparison to simpler β-ketonitriles.

A significant area for exploration will be the use of 3-Cyclohexyl-2-methyl-3-oxopropanenitrile as a precursor for the synthesis of diverse carbocyclic and heterocyclic frameworks. Its functional groups can participate in a variety of cyclization and cycloaddition reactions. For example, it could serve as a key building block for the synthesis of substituted pyridines, pyrazoles, and other heterocycles of potential pharmaceutical interest. Additionally, the investigation of radical-mediated reactions, such as cyano-group migration, could unlock new synthetic pathways.

Development of Catalytic Asymmetric Transformations Utilizing the Compound

The presence of a stereocenter at the α-position of 3-Cyclohexyl-2-methyl-3-oxopropanenitrile makes the development of catalytic asymmetric transformations a particularly compelling area of future research. The ability to control the stereochemistry of this and potentially new stereocenters would be of immense value for the synthesis of chiral molecules.

Future work will likely focus on the development of chiral catalysts that can effect enantioselective transformations at the α-position or other reactive sites within the molecule. This could involve asymmetric α-functionalization reactions, such as enantioselective alkylation, arylation, or halogenation, to introduce new substituents with high stereocontrol.

Furthermore, the ketone and nitrile functionalities can be targeted for asymmetric reduction or addition reactions. The development of chiral Lewis acids, Brønsted acids, or organocatalysts for these transformations will be a key research objective. The synthesis of enantiomerically pure derivatives of 3-Cyclohexyl-2-methyl-3-oxopropanenitrile would provide valuable chiral building blocks for the synthesis of complex natural products and pharmaceuticals. The use of chiral auxiliaries attached to the molecule could also be explored to direct diastereoselective reactions.

| Asymmetric Transformation | Potential Chiral Products from 3-Cyclohexyl-2-methyl-3-oxopropanenitrile |

| Enantioselective α-Alkylation | Diastereomerically and enantiomerically enriched α-quaternary nitriles. |

| Asymmetric Reduction of Ketone | Chiral β-hydroxynitriles. |

| Enantioselective Cycloadditions | Chiral carbocyclic and heterocyclic compounds. |

| Organocatalytic Domino Reactions | Complex polycyclic structures with multiple stereocenters. |

Application in Automated Synthesis Platforms and High-Throughput Experimentation

The integration of 3-Cyclohexyl-2-methyl-3-oxopropanenitrile into automated synthesis platforms and high-throughput experimentation (HTE) workflows represents a forward-looking research direction that could significantly accelerate the discovery of its synthetic utility.

Automated platforms, including robotic systems and flow chemistry setups, can be employed to rapidly screen a wide range of reaction conditions for the synthesis and transformation of 3-Cyclohexyl-2-methyl-3-oxopropanenitrile. acs.orgyoutube.commt.com This would allow for the efficient optimization of reaction parameters such as catalysts, solvents, and temperatures, leading to higher yields and selectivities.

High-throughput screening techniques can be utilized to explore the reactivity of 3-Cyclohexyl-2-methyl-3-oxopropanenitrile with a large library of reactants. acs.org This could lead to the discovery of novel reactions and the identification of new synthetic applications for this compound. The data generated from these high-throughput experiments can be used to build predictive models for its reactivity, further accelerating the pace of discovery. The development of analytical methods compatible with these automated systems will be crucial for the rapid analysis of reaction outcomes.

| Automated Technology | Application in Research of 3-Cyclohexyl-2-methyl-3-oxopropanenitrile |

| Robotic Synthesis Platforms | Rapid screening of reaction conditions and synthesis of compound libraries. acs.orgyoutube.com |

| Continuous Flow Chemistry | Efficient and scalable synthesis, improved process control. |

| High-Throughput Screening (HTS) | Discovery of new reactions and optimization of existing ones. acs.org |

| Data-Driven Discovery | Building predictive models for reactivity and guiding experimental design. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.